molecular formula C19H20BrClN2O3S B8106693 N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-Benzenesulfonamide

N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-Benzenesulfonamide

Cat. No. B8106693
M. Wt: 471.8 g/mol
InChI Key: KTCJYACFOQWRDO-GOSISDBHSA-N
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Preparation Methods

The synthesis of ELN318463 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving bromination, chlorination, and coupling reactions . Industrial production methods for ELN318463 are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ELN318463 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ELN318463 may result in the formation of a corresponding oxide, while reduction may yield a reduced form of the compound.

Scientific Research Applications

ELN318463 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the mechanism of gamma-secretase inhibition and the role of amyloid precursor protein cleavage in various biological processes.

    Biology: Employed in cellular and molecular biology studies to investigate the effects of gamma-secretase inhibition on cell signaling pathways and protein processing.

    Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.

    Industry: Applied in the development of diagnostic assays and screening platforms for gamma-secretase inhibitors

Mechanism of Action

ELN318463 exerts its effects by selectively inhibiting gamma-secretase, an enzyme complex responsible for the cleavage of amyloid precursor protein. This inhibition reduces the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques in the brains of Alzheimer’s disease patients. The compound shows differential inhibition of presenilin-1 and presenilin-2 comprised gamma-secretase, with a higher selectivity for presenilin-1 .

Comparison with Similar Compounds

ELN318463 is compared with other gamma-secretase inhibitors, such as ELN475516. Both compounds demonstrate selective inhibition of amyloid precursor protein cleavage over Notch signaling, which is crucial for minimizing potential side effects. ELN318463 shows a higher selectivity for presenilin-1 compared to presenilin-2, making it a more targeted inhibitor . Other similar compounds include DAPT and LY450139, which also inhibit gamma-secretase but with different selectivity profiles and potencies .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-2-oxoazepan-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O3S/c20-15-6-4-14(5-7-15)13-23(18-3-1-2-12-22-19(18)24)27(25,26)17-10-8-16(21)9-11-17/h4-11,18H,1-3,12-13H2,(H,22,24)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCJYACFOQWRDO-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)[C@@H](C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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